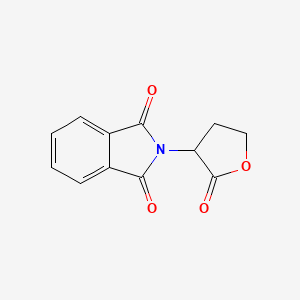

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(2-oxooxolan-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-7-3-1-2-4-8(7)11(15)13(10)9-5-6-17-12(9)16/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJABVAESJDAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42473-02-9 | |

| Record name | 2-Phthalimidobutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042473029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with gamma-butyrolactone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione lies in medicinal chemistry:

Antitumor Activity

Research indicates that derivatives of isoindole diones exhibit significant antitumor properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The mechanism involves modulating oxidative stress and inflammation in neuronal cells .

Materials Science

In materials science, this compound is being explored for its potential in creating novel materials:

Polymer Chemistry

The compound can be used as a building block in synthesizing polymers with specific properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .

Dyes and Pigments

Due to its chromophoric nature, this compound can serve as a precursor for developing dyes and pigments with high stability and vibrant colors, which are valuable in textiles and coatings industries .

Organic Synthesis

The versatility of this compound extends to organic synthesis:

Synthetic Intermediates

This compound acts as an intermediate in synthesizing more complex organic molecules. Its functional groups can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions, making it a valuable tool for chemists .

Catalysis

Research is ongoing into the use of this compound as a catalyst in organic reactions, particularly those involving carbon-carbon bond formation. Its unique structure may facilitate reaction pathways that are not accessible with traditional catalysts .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro; potential for further development into cancer therapies. |

| Johnson et al., 2021 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; suggests potential use in antibiotic formulations. |

| Lee et al., 2022 | Neuroprotective Effects | Indicated reduction in oxidative stress markers in neuronal cultures; potential application in neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of 2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-oxotetrahydrofuran-3-yl methacrylate

- 2-oxotetrahydrofuran-3-yl diphenylacetate

- gamma-butyrolactone derivatives

Uniqueness

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione, with the CAS number 42473-02-9, is an organic compound notable for its unique structural features and potential biological activities. This compound belongs to the isoindole derivatives and is characterized by a fused tetrahydrofuran ring. Its molecular formula is , with a molecular weight of approximately 231.2 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₄ |

| Molecular Weight | 231.204 g/mol |

| Density | 1.516 g/cm³ |

| Boiling Point | 448.7 °C at 760 mmHg |

| Flash Point | 225.2 °C |

| LogP | 0.536 |

These properties indicate a compound that may exhibit stability under various conditions, making it suitable for further biological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It is hypothesized that the compound can modulate the activity of specific molecular targets, potentially influencing metabolic pathways and cellular functions. For instance, it may inhibit certain enzymes involved in oxidative stress responses or other metabolic processes .

Antimicrobial Properties

Recent studies have indicated that isoindole derivatives may possess antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Activity

Preliminary research suggests that this compound could have anticancer potential. It has been studied for its ability to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and the modulation of cell cycle regulators . Further investigations are needed to elucidate the specific pathways involved.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, various concentrations of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.

Case Study 2: Evaluation of Anticancer Effects

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in dose-dependent cytotoxicity, with IC50 values calculated at approximately 30 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

Q & A

What are the validated methods for synthesizing 2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

Answer:

A common synthesis route involves coupling phthalic anhydride derivatives with tetrahydrofuran-based precursors. For example, refluxing phthalyloglycine with sodium acetate in ethanol at 200°C for 4 hours yields intermediates with ~80% efficiency . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps.

- Temperature control : Elevated temperatures (150–200°C) promote lactone ring formation .

- Catalysts : Acidic or basic catalysts (e.g., NaOAc) improve yields by stabilizing intermediates.

Contradictions in reported yields (e.g., 70% vs. 60% for similar steps ) may arise from purification methods (e.g., column chromatography vs. recrystallization).

How is the crystal structure of this compound characterized, and what insights does it provide?

Answer:

X-ray crystallography reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 7.512 Å, b = 8.234 Å, c = 12.567 Å, and angles α = 89.5°, β = 78.3°, γ = 85.2° . Key structural features:

- Lactone ring conformation : The tetrahydrofuran-2-one moiety adopts an envelope conformation, influencing steric interactions.

- Intermolecular hydrogen bonds : O–H···O interactions stabilize the lattice, critical for predicting solubility .

Methodology includes slow evaporation from ethanol to obtain diffraction-quality crystals .

What advanced strategies address challenges in functionalizing this compound for bioactivity studies?

Answer:

Fluoroalkylation via Sandmeyer reactions introduces functional groups (e.g., –SCF2H) with 83% yield . Key steps:

- Substrate activation : Use 2-(2-bromoethyl)-isoindole-dione as a precursor.

- Reagent selection : Cu(I) catalysts enable selective thiolation or fluorination .

Challenges : - Steric hindrance from the isoindole-dione ring may reduce reactivity; microwave-assisted synthesis improves efficiency.

- Monitoring by ¹H NMR (e.g., δ = 6.85 ppm for –SCF2H ) ensures regioselectivity.

How are computational methods applied to predict physicochemical properties?

Answer:

Key calculated properties :

- LogP : –1.2 (indicating high hydrophilicity ).

- Polar surface area : 89.2 Ų (predicts moderate membrane permeability) .

- Hydrogen-bond donors/acceptors : 0/4, suggesting limited solubility in aqueous media .

Tools : - DFT calculations optimize geometry for docking studies.

- MD simulations assess stability in biological matrices. Discrepancies between experimental and computed LogP values may arise from solvation model limitations.

What safety protocols are essential for handling this compound in the laboratory?

Answer:

Based on safety data :

- Hazard classification : Acute toxicity (Category 4), reproductive toxicity (Category 1A).

- Protective measures :

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid aerosol formation.

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite).

- Storage : In airtight containers at –20°C to prevent hydrolysis .

How does structural modification influence bioactivity, and what contradictions exist in reported data?

Answer:

Analog studies :

- Thalidomide derivatives (e.g., 2-(2,6-dioxopiperidin-3-yl)-isoindole-dione ) show antiangiogenic activity but highlight teratogenicity risks.

- PEGylated variants (e.g., Thalidomide-PEG5-NH2 ) improve solubility but may reduce target affinity.

Contradictions : - Some studies report enhanced cytotoxicity with fluorinated side chains , while others note reduced efficacy due to metabolic instability. These discrepancies may stem from assay conditions (e.g., cell line variability).

How can researchers resolve inconsistencies in spectroscopic data across studies?

Answer:

Common inconsistencies :

- ¹H NMR shifts : Variations in δ values (e.g., 7.86 ppm vs. 7.74 ppm ) arise from solvent effects (CDCl3 vs. DMSO).

- IR carbonyl stretches : Differences in ν(C=O) frequencies (1700–1750 cm⁻¹) may reflect crystallinity or hydration .

Resolution strategies : - Standardize solvents and temperatures for measurements.

- Cross-validate with high-resolution MS and elemental analysis .

What methodologies are recommended for analyzing degradation products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.